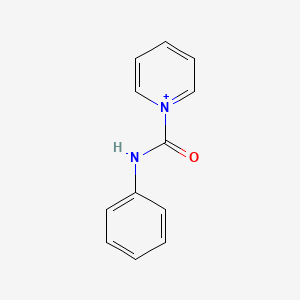![molecular formula C7H9F6O5P B14277733 Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate CAS No. 125367-04-6](/img/structure/B14277733.png)
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate is a chemical compound with the molecular formula C7H9F6O5P. It is known for its unique structure, which includes two trifluoroethoxy groups attached to a phosphanyl group, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate typically involves the reaction of trimethyl phosphonoacetate with 2,2,2-trifluoroethanol under specific conditions. One common method is the Garegg–Samuelsson reaction, which yields the compound in high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the compound’s high purity, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique chemical properties.
Mécanisme D'action
The mechanism by which Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroethoxy groups enhance its reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl {[bis(2,2,2-trifluoroethoxy)phosphoryl]oxy}acetate: Similar in structure but with different reactivity and applications.
Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate: Used in similar reactions but with distinct properties.
Uniqueness
Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate is unique due to its specific trifluoroethoxy groups, which confer enhanced reactivity and selectivity in chemical reactions. This makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
125367-04-6 |
|---|---|
Formule moléculaire |
C7H9F6O5P |
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphanyloxy]acetate |
InChI |
InChI=1S/C7H9F6O5P/c1-15-5(14)2-16-19(17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3 |
Clé InChI |
OBGKRDAIMXKZRE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COP(OCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


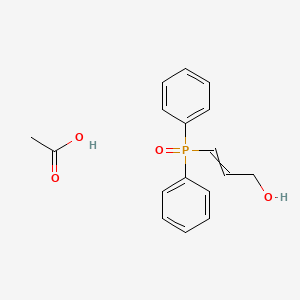

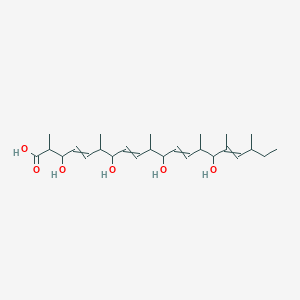
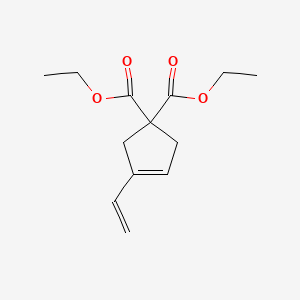
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
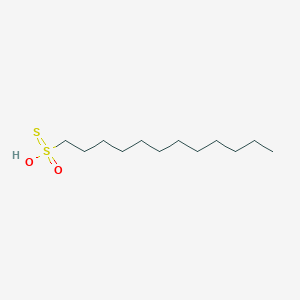

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
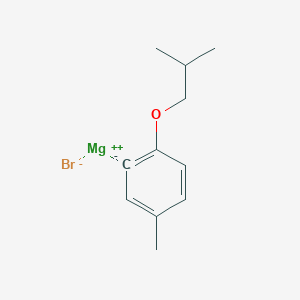

![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)

